3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one
Overview
Description
3-Amino-1-(2-azabicyclo[221]heptan-2-yl)propan-1-one is a compound that features a bicyclic structure with an amino group and a ketone functional group
Scientific Research Applications
3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Future Directions
The future directions for research on “3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes could be further optimized and expanded to a broader array of substrates . Additionally, the biological activities of these compounds could be further investigated .
Mechanism of Action
Target of Action
The primary targets of 3-Amino-1-(2-azabicyclo[22Similar compounds have been used as precursors to the enantiomers of the carbocyclic nucleoside carbovir .
Mode of Action
The exact mode of action of 3-Amino-1-(2-azabicyclo[22It’s known that carbovir, a compound that can be synthesized from similar structures, is a potent inhibitor of hiv-1 .
Biochemical Pathways
The biochemical pathways affected by 3-Amino-1-(2-azabicyclo[22It’s known that similar compounds can be used to synthesize oxygenated 2-azabicyclo[221]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .
Result of Action
The molecular and cellular effects of 3-Amino-1-(2-azabicyclo[22It’s known that carbovir, a compound that can be synthesized from similar structures, is a potent inhibitor of hiv-1 .
Biochemical Analysis
Biochemical Properties
3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in amino acid metabolism, potentially acting as a substrate or inhibitor. The nature of these interactions can vary, with some leading to the activation of enzymatic pathways, while others result in inhibition. These interactions are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis. Additionally, it can alter metabolic pathways, leading to changes in energy production and utilization within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. For instance, the compound may bind to the active site of an enzyme, preventing substrate access and thereby inhibiting enzymatic activity. Alternatively, it may enhance enzyme activity by stabilizing the enzyme-substrate complex. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to the accumulation of degradation products, which could have distinct biological activities. Additionally, the compound’s stability under various experimental conditions can affect its efficacy and potency in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell survival. At higher doses, it may induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound may be metabolized by aminotransferases, leading to the production of intermediate metabolites that participate in further biochemical reactions. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via amino acid transporters, where it can exert its biological effects. Additionally, binding proteins may facilitate its distribution within tissues, influencing its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it may be targeted to the nucleus, where it can interact with transcription factors and regulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the ketone group to an alcohol.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may produce an alcohol.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
(1R)-(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one: This compound is used as a precursor to prepare amino-peramivir, a potent neuraminidase inhibitor.
Uniqueness
3-Amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-amino-1-(2-azabicyclo[2.2.1]heptan-2-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c10-4-3-9(12)11-6-7-1-2-8(11)5-7/h7-8H,1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKLILJYNZTJSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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